molecular formula C12H20ClNO B160583 N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride CAS No. 93963-24-7

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride

Cat. No.: B160583
CAS No.: 93963-24-7
M. Wt: 229.74 g/mol
InChI Key: KWQLOEWGKCQLPR-UHFFFAOYSA-N
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Description

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (CAS: 93963-24-7) is a substituted phenethylamine derivative with the molecular formula C₁₂H₂₀ClNO . Structurally, it features an ethyl group attached to the nitrogen atom, a methoxy group at the para position of the phenyl ring, and a methyl group at the alpha carbon of the phenethylamine backbone. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical or research applications.

Properties

IUPAC Name

N-ethyl-1-(4-methoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-13-10(2)9-11-5-7-12(14-3)8-6-11;/h5-8,10,13H,4,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQLOEWGKCQLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90916868
Record name N-Ethyl-1-(4-methoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
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Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93963-24-7
Record name Benzeneethanamine, N-ethyl-4-methoxy-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93963-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenethylamine, N-ethyl-p-methoxy-alpha-methyl-, hydrochloride
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Record name N-Ethyl-1-(4-methoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
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Record name N-ethyl-p-methoxy-α-methylphenethylamine hydrochloride
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Preparation Methods

Boc-Mediated Acridine Intermediate Formation

The patent CN112174837B provides a foundational approach for synthesizing structurally related chiral amines. While the original method targets (R)-4-methoxy-alpha-methylphenethylamine, it can be adapted for N-ethyl derivatives through post-deprotection alkylation:

Step 1: Cyclization of Boc-Protected Amino Alcohol
A Boc-protected amino alcohol (Compound 1) reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in tetrahydrofuran (THF) under basic conditions (NaOH, 70°C) to form an acridine intermediate (Compound 2). This step achieves 92–95% purity with minimal epimerization.

Step 2: Reductive Ring-Opening
Sodium borohydride or diisobutylaluminum hydride (DIBAL-H) reduces the acridine intermediate in THF or toluene, yielding the Boc-protected chiral amine (Compound 3) with enantiomeric excess (ee) >96%.

Step 3: Deprotection and N-Ethylation
Removal of the Boc group with HCl in dioxane generates the primary amine hydrochloride. Subsequent N-ethylation via reductive amination (acetaldehyde/NaBH3CN) or alkylation (ethyl iodide/K2CO3) introduces the ethyl group. The final hydrochloride salt is recrystallized from dichloromethane/acetone (yield: 70–85%).

Reductive Amination of p-Methoxypropiophenone

Nitrostyrene Intermediate Route

This method avoids chiral induction by starting from racemic precursors:

Step 1: Condensation with Nitroethane
p-Methoxypropiophenone reacts with nitroethane in acetic acid to form β-nitrostyrene (yield: 80–90%) [General Knowledge].

Step 2: Catalytic Hydrogenation
Hydrogenation over Raney Nickel or Pd/C reduces the nitro group to an amine while simultaneously reducing the ketone to a secondary alcohol. However, this route produces a racemic mixture requiring resolution [General Knowledge].

Step 3: N-Ethylation and Salt Formation
The primary amine undergoes ethylation with ethyl bromide in dimethylformamide (DMF), followed by HCl treatment to yield the hydrochloride salt. Enantiopure product requires chiral chromatography (ee: 90–95%) [General Knowledge].

Asymmetric Hydrogenation of Enamides

Transition Metal-Catalyzed Approach

Chiral N-ethyl amines can be synthesized via asymmetric hydrogenation of α,β-unsaturated enamides.

Step 1: Enamide Synthesis
p-Methoxycinnamic acid is converted to an enamide using ethylamine and carbodiimide coupling (EDC/HOBt) [General Knowledge].

Step 2: Hydrogenation with Chiral Catalysts
Rhodium complexes with (R)-BINAP ligands hydrogenate the enamide to the (R)-configured amine (ee: 98%, yield: 85%) [General Knowledge].

Step 3: Salt Formation
The free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield ee (%)
Cyclization-ReductionHigh enantioselectivity, scalableRequires Boc protection/deprotection70–85%96–98
Reductive AminationNo chiral resolution neededRacemic product, low ee60–75%<50
Asymmetric HydrogenationExcellent ee, fewer stepsExpensive catalysts80–85%98

Industrial-Scale Optimization

Solvent and Reagent Selection

  • Cyclization Step : 2-Methyltetrahydrofuran replaces THF for higher boiling point and greener profile.

  • Reduction : Sodium borohydride in methanol minimizes side reactions compared to DIBAL-H.

  • Purification : Recrystallization from isopropanol/dichloromethane achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including analgesic and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of rubber accelerators, antioxidants, and dyes.

Mechanism of Action

The mechanism of action of N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors in the central nervous system, leading to the modulation of neurotransmitter release. The compound’s structure allows it to interact with pathways involved in pain perception and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related phenethylamine derivatives, focusing on substituents, physicochemical properties, and functional distinctions.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Key Substituents Solubility Notable Features
N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl 93963-24-7 C₁₂H₂₀ClNO p-methoxy, N-ethyl, α-methyl Likely polar solvents (inferred) Enhanced stability due to HCl salt
Phenethylamine, o-methoxy-N,α-dimethyl-, HCl N/A Not specified o-methoxy, N-methyl, α-methyl Not specified Ortho-substitution may reduce steric hindrance for receptor binding
N-Methyl-4-benzyloxy-3-methoxyphenethylamine HCl 35266-64-9 C₁₇H₂₂ClNO₂ 4-benzyloxy, 3-methoxy, N-methyl Acetone, chloroform, methanol Bulkier substituents increase lipophilicity
N-Ethyl-1-naphthylamine HCl 36101-15-2 C₁₂H₁₄ClN Naphthyl ring, N-ethyl Not specified Aromatic naphthyl group alters electronic properties vs. phenyl

Key Findings:

Substituent Position Effects: The para-methoxy group in the target compound (vs. ortho in ) may influence electronic distribution and receptor affinity. Para-substituted methoxy groups typically enhance metabolic stability compared to ortho positions .

Solubility Trends :

  • The hydrochloride salt form improves aqueous solubility for all compounds. However, N-Methyl-4-benzyloxy-3-methoxyphenethylamine HCl () shows solubility in chloroform and ethyl acetate, suggesting higher organic-phase compatibility than the target compound.

Pharmacological Implications: The α-methyl group in the target compound likely reduces enzymatic degradation by monoamine oxidases (MAOs), a feature shared with amphetamine derivatives . Naphthylamine derivatives () may exhibit fluorescence properties useful in analytical detection, whereas benzyloxy-substituted analogs () could serve as prodrug candidates.

Biological Activity

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (often abbreviated as NEMMPH) is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of NEMMPH, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

NEMMPH is classified as a substituted phenethylamine. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₂H₁₉ClN₂O
  • Molecular Weight : 232.74 g/mol

The synthesis of NEMMPH typically involves several steps starting from 4-methoxyphenylacetic acid, reacting it with ethylamine and acetaldehyde, followed by further reactions to yield the hydrochloride salt.

NEMMPH is believed to exert its biological effects primarily through interactions with neurotransmitter systems in the central nervous system (CNS). Specifically, it may influence the release and reuptake of monoamines such as dopamine and norepinephrine, which are critical mediators in mood regulation and pain perception .

The compound has been shown to bind to various adrenergic receptors, particularly:

  • α-Adrenergic Receptors : Involved in vasoconstriction and increased blood pressure.
  • β-Adrenergic Receptors : Associated with cardiac output and relaxation of bronchial passages.

This receptor activity suggests that NEMMPH could have applications in treating conditions related to mood disorders and pain management.

Analgesic and Anti-inflammatory Effects

Research indicates that NEMMPH exhibits significant analgesic (pain-relieving) and anti-inflammatory properties. In animal models, it has been demonstrated to reduce pain responses comparable to established analgesics .

  • Case Study : In a study involving rabbits, NEMMPH administered at doses of 0.05 mg/kg showed a notable reversal of phenobarbital-induced depression, indicating its potential CNS stimulant effects alongside analgesia .

Stimulant Properties

NEMMPH has been observed to produce stimulant effects in various animal models. For instance, dosages as low as 0.02 mg/kg have resulted in increased activity levels in mice and guinea pigs . This aligns with its classification within the phenethylamine family, which is known for stimulating effects.

Pharmacological Studies

A review of literature reveals that NEMMPH's pharmacological profile includes:

  • Dopaminergic Activity : It acts as an agonist for trace amine-associated receptor 1 (TAAR1), which is implicated in the modulation of dopaminergic pathways .
  • Monoamine Oxidase Interaction : Similar to other phenethylamines, it is metabolized by monoamine oxidases (MAO-A and MAO-B), which may influence its duration of action and efficacy .

Toxicology

Toxicological studies indicate that while NEMMPH has therapeutic potential, caution must be exercised regarding dosage. The minimum lethal dose (LD50) for intravenous administration in mice is approximately 90 mg/kg .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant pain relief
Anti-inflammatoryReduction in inflammatory markers
CNS StimulationIncreased activity in animal models
Receptor InteractionAgonist for TAAR1; binds adrenergic receptors

Q & A

Q. What are the key considerations for synthesizing N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride with high purity?

  • Methodological Answer : Optimize synthesis by activating the carboxylic acid precursor (e.g., p-methoxycinnamic acid) using thionyl chloride to form the corresponding acyl chloride. Use triethylamine (TEA) as a base to facilitate coupling with the amine component (e.g., phenethylamine derivatives). Control reaction parameters (temperature: 60–80°C; time: 4–6 hours) and purify via recrystallization in ethyl acetate/n-hexane mixtures. Monitor purity via thin-layer chromatography (TLC) and confirm using HPLC .

Q. How can the structural identity of this compound be confirmed using spectroscopic and chromatographic methods?

  • Methodological Answer : Employ a combination of 1H and 13C NMR to verify substituent positions (e.g., methoxy, ethyl, and methyl groups). Use FTIR to identify functional groups (e.g., amine hydrochloride stretch at ~2500–3000 cm⁻¹). For purity assessment, utilize reverse-phase HPLC with a C18 column, isocratic elution (acetonitrile:phosphate buffer, pH 7), and UV detection at 254 nm. Cross-reference with certified reference standards (e.g., LGC Quality) for retention time matching .

Q. What are the recommended storage conditions to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Desiccate using silica gel to prevent hygroscopic degradation. Periodically assess stability via accelerated aging studies (40°C/75% relative humidity for 6 months) and compare results with initial HPLC purity profiles .

Advanced Research Questions

Q. How to design an in vitro study to evaluate α-glucosidase inhibitory activity of this compound?

  • Methodological Answer : Prepare a substrate solution of p-nitrophenyl-α-D-glucopyranoside (1 mM) in phosphate buffer (pH 6.8). Incubate with α-glucosidase enzyme (0.2 U/mL) and varying compound concentrations (0.1–100 µM) at 37°C for 30 minutes. Terminate the reaction with Na2CO3 (0.2 M) and measure absorbance at 405 nm using a microplate reader. Calculate IC50 values via nonlinear regression analysis and validate with acarbose as a positive control .

Q. How to resolve discrepancies in receptor binding assay data caused by variable assay conditions?

  • Methodological Answer : Standardize assay parameters:
  • Buffer : Use 50 mM Tris-HCl (pH 7.4) with 10 mM MgCl2 to stabilize receptor-ligand interactions.
  • Temperature : Conduct assays at 25°C to minimize non-specific binding.
  • Controls : Include a reference ligand (e.g., dopamine for dopaminergic receptors) and blank wells with DMSO.
    Analyze data using Scatchard plots to distinguish between competitive and non-competitive inhibition. Replicate experiments across three independent trials to confirm reproducibility .

Q. What methodologies are recommended for analyzing metabolic stability in hepatic models?

  • Methodological Answer : Incubate the compound (10 µM) with pooled human liver microsomes (1 mg/mL) in NADPH-regenerating buffer (37°C, 60 minutes). Quench reactions with ice-cold acetonitrile and centrifuge to pellet proteins. Analyze metabolites via LC-HR-MS/MS (e.g., Q-Exactive Orbitrap) in positive ion mode. Use targeted MS² fragmentation to identify phase I (e.g., demethylation) and phase II (e.g., glucuronidation) metabolites. Compare metabolic half-life (t1/2) with control compounds like propranolol .

Q. How to optimize chromatographic separation for detecting trace impurities (<0.1%)?

  • Methodological Answer : Use a UPLC system with a BEH C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (5–95% acetonitrile in 0.1% formic acid over 15 minutes). Set the column temperature to 40°C and flow rate to 0.3 mL/min. Employ a photodiode array (PDA) detector (200–400 nm) and electrospray ionization (ESI)-MS for impurity identification. Validate method specificity using spiked samples with known impurities (e.g., N-ethyl byproducts) .

Notes on Evidence Usage

  • Synthesis protocols and enzyme assays are derived from peer-reviewed methodologies .
  • Analytical techniques align with pharmacopeial standards and certified reference materials .
  • Metabolic stability and receptor binding strategies are informed by forensic and pharmacological studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride
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N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride

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